![molecular formula C12H17N3O B1518177 2-(4-Aminopiperidin-1-yl)benzamide CAS No. 1039022-14-4](/img/structure/B1518177.png)
2-(4-Aminopiperidin-1-yl)benzamide
Overview
Description
“2-(4-Aminopiperidin-1-yl)benzamide” is a chemical compound. It is a derivative of benzamide, which is an important class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of benzamides, including “2-(4-Aminopiperidin-1-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis
The molecular structure of “2-(4-Aminopiperidin-1-yl)benzamide” can be analyzed using techniques such as X-ray diffraction (XRD) study .Chemical Reactions Analysis
Piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)benzamide”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Aminopiperidin-1-yl)benzamide” can be inferred from its structural features. As an amide, it is expected to have high boiling and melting points due to the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Anti-Inflammatory Drug Development
2-(4-Aminopiperidin-1-yl)benzamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have shown high IC50 values for COX-1 inhibition and significant COX-2 selectivity index values . This suggests potential applications in developing selective COX-2 inhibitors, which could lead to new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
Material Science
The benzamide moiety of 2-(4-Aminopiperidin-1-yl)benzamide could be functionalized to create novel polymers or coatings with specific properties. For instance, it could be used to synthesize materials with enhanced thermal stability or unique optical characteristics for use in electronics or photonics.
Each of these applications leverages the unique chemical structure of 2-(4-Aminopiperidin-1-yl)benzamide to explore different scientific questions and solve various problems. The compound’s versatility in drug development, catalysis, and material science underscores its potential as a valuable tool in research and industry. The information provided here is based on the current understanding and applications of the compound, and ongoing research may reveal even more uses .
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)benzamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-5-7-15(8-6-9)11-4-2-1-3-10(11)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWRGCPAYZUTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)benzamide | |
CAS RN |
1039022-14-4 | |
Record name | 2-(4-aminopiperidin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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